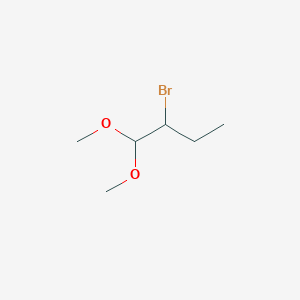

2-Bromo-1,1-dimethoxybutane

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1,1-dimethoxybutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13BrO2/c1-4-5(7)6(8-2)9-3/h5-6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXJUWNGIXKTRMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(OC)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30455387 | |

| Record name | 2-bromo-1,1-dimethoxy-butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868-36-0 | |

| Record name | 2-bromo-1,1-dimethoxy-butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1,1-dimethoxybutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 1,1 Dimethoxybutane and Its Precursors

Direct Synthesis Approaches to 2-Bromo-1,1-dimethoxybutane

Direct synthesis approaches can be categorized into two primary strategies: the bromination of a pre-formed acetal (B89532) or the acetalization of a pre-brominated aldehyde.

One of the most direct methods for synthesizing this compound is the alpha-bromination of its non-halogenated parent acetal, 1,1-dimethoxybutane (B1360264) (also known as butanal dimethyl acetal). guidechem.com In this reaction, 1,1-dimethoxybutane serves as the substrate, which is treated with a brominating agent. The reaction selectively introduces a bromine atom at the carbon atom adjacent to the acetal group (the C2 position). This selectivity is influenced by the electronic effects of the acetal functional group. The precursor, 1,1-dimethoxybutane, is typically synthesized via the acid-catalyzed acetalization of butanal with methanol (B129727).

Table 1: Synthesis via Bromination of 1,1-dimethoxybutane

| Reactant | Reagent(s) | Product |

| 1,1-Dimethoxybutane | Brominating Agent (e.g., NBS, Br₂) | This compound |

NBS: N-Bromosuccinimide

An alternative and common two-step approach involves the initial bromination of the aldehyde followed by the protection of the carbonyl group as an acetal. vaia.com

α-Bromination of Butanal: The synthesis begins with the α-bromination of butanal (butyraldehyde). chemsrc.com This reaction, often performed under acidic conditions, yields 2-bromobutanal (B1282435). Reagents like N-Bromosuccinimide (NBS) can be used for this transformation. scielo.br

Acetal Formation: The resulting 2-bromobutanal is then subjected to an acetalization reaction. chemsrc.com By treating it with two equivalents of methanol in the presence of an acid catalyst, the aldehyde functional group is converted into a dimethyl acetal. This step must be carefully controlled as α-bromoaldehydes can be unstable. taltech.ee The acetal group serves as a protecting group, rendering the C1 position stable to various reaction conditions, particularly neutral to basic environments. maksons.com

Table 2: Synthesis via Acetalization of 2-Bromobutanal

| Reactant | Reagent(s) | Intermediate | Reagent(s) | Final Product |

| Butanal | Brominating Agent | 2-Bromobutanal | Methanol, Acid Catalyst | This compound |

Synthesis via Functional Group Interconversions

The synthesis of this compound can also be conceptualized through the transformation of related isomers or other functionalized precursors.

Isomers of the target compound, such as 4-bromo-1,1-dimethoxybutane (B1310479), are known and utilized as synthetic intermediates in their own right. molbase.comgoogle.com These isomers possess the same molecular formula (C₆H₁₃BrO₂) but differ in the position of the bromine atom. molbase.com While these related isomers exist, the direct conversion from an isomer like 4-bromo-1,1-dimethoxybutane to this compound is not a commonly documented or straightforward transformation. Such a conversion would likely involve a complex multi-step sequence, potentially including elimination and re-addition reactions, rather than a simple functional group or atom migration.

The synthesis of this compound fundamentally relies on transformations starting from non-halogenated precursors. The primary four-carbon precursor is butanal. guidechem.com The synthetic strategies discussed in Section 2.1 represent the principal pathways from this non-halogenated starting material. The sequence of reactions—either acetalization followed by bromination (2.1.1) or bromination followed by acetalization (2.1.2)—constitutes the core transformations from the basic, non-halogenated butanal framework.

Novel and Green Chemistry Protocols for this compound Synthesis

While specific research on green synthetic routes for this compound is limited, principles from related transformations suggest potential improvements. Green chemistry focuses on enhancing efficiency and reducing environmental impact through methods like catalysis, minimizing waste, and using safer solvents. scielo.br

Catalysis in Acetalization: The acetalization steps (in routes 2.1.1 and 2.1.2) traditionally use homogeneous acid catalysts like sulfuric acid or p-toluenesulfonic acid (PTSA). scirp.org A greener approach involves replacing these with solid acid catalysts, which are reusable, less corrosive, and simplify product purification.

Energy-Efficient Methods: Mechanochemistry, which uses mechanical force (grinding or milling) to drive reactions, offers a solvent-free or low-solvent alternative. scielo.br The α-bromination of ketones has been successfully performed using mechanochemical methods, suggesting a potential analogous route for the bromination of 1,1-dimethoxybutane. scielo.br

Photocatalysis: Emerging protocols in organic synthesis utilize photoorganocatalysis for efficient acetalization of aldehydes under mild conditions, using simple light sources. researchgate.net Such methods could potentially be adapted for the acetalization of 2-bromobutanal, offering a more energy-efficient and controlled reaction pathway.

These novel approaches, while not yet documented specifically for this compound, represent the forefront of synthetic chemistry and could be applied to its production to create more sustainable processes.

Photoorganocatalytic Acetalization Techniques

Photoorganocatalysis has emerged as a powerful tool in green chemistry, offering mild and environmentally benign conditions for a variety of organic transformations. The acetalization of aldehydes, traditionally catalyzed by strong acids, can be effectively achieved using photoorganocatalysts, which are activated by visible light. rsc.org

A general and efficient method for the photoorganocatalytic synthesis of acetals from a range of aliphatic and aromatic aldehydes has been developed. rsc.org This protocol utilizes a metal-free organic dye, such as thioxanthenone, as the photocatalyst under irradiation from household lamps. rsc.orgresearchgate.net The reaction proceeds with high efficiency for the formation of both acyclic and cyclic acetals. rsc.org The mechanism involves the photo-excited catalyst promoting the reaction between the aldehyde and an alcohol. researchgate.net

While direct photoorganocatalytic acetalization of 2-bromobutanal to yield this compound has not been extensively documented in dedicated studies, the general applicability of this method to various functionalized aldehydes suggests its potential. The reaction conditions are typically mild, avoiding the harsh acidic environments that could lead to side reactions with the bromo-substituted substrate.

Table 1: General Conditions for Photoorganocatalytic Acetalization of Aldehydes

| Parameter | Condition | Reference |

| Photocatalyst | Thioxanthenone | rsc.org |

| Light Source | Household lamps | rsc.orgresearchgate.net |

| Solvent | Alcohol (e.g., Methanol) | researchgate.net |

| Temperature | Room Temperature | researchgate.net |

The use of methanol as both a reactant and a solvent is common in these procedures. researchgate.net However, to enhance the green credentials of the synthesis, studies have explored reducing the amount of alcohol by using co-solvents. researchgate.net

Solvent-Free and Atom-Economical Syntheses

The principles of green chemistry prioritize the development of solvent-free and atom-economical synthetic routes to minimize waste and environmental impact. scielo.br Atom economy, a concept developed by Barry Trost, emphasizes the maximization of the incorporation of all materials used in the process into the final product. acs.org

A study on the synthesis of aliphatic α-bromoaldehydes provides insights into a more controlled and selective synthesis of the precursor for this compound. acs.org The process involves the initial acetalyzation of butyraldehyde (B50154) to form 1,1-dimethoxybutane, followed by a selective bromination.

Table 2: Synthesis of 1,1-Dimethoxybutane (Butyraldehyde Dimethyl Acetal)

| Reactant Concentration | Catalyst (p-toluenesulphonic acid) | Temperature | Reaction Time | Conversion | Selectivity | Reference |

| 40% w/v | 1% w/v | 65 °C | 1.5 h | 100% | 99% | acs.org |

The subsequent bromination of the formed 1,1-dimethoxybutane is a critical step. To achieve high selectivity for the desired α-bromoacetal, reaction conditions must be carefully controlled.

Table 3: Bromination of 1,1-Dimethoxybutane

| Reactant Concentration | Bromine Concentration | Solvent | Temperature | Conversion | Selectivity to α-bromoacetal | Reference |

| 2 mol/L | 0.8 mol/L | Dichloromethane | 10 °C | 40% | 98% | acs.org |

Reactivity and Fundamental Chemical Transformations of 2 Bromo 1,1 Dimethoxybutane

Nucleophilic Substitution Reactions at the α-Brominated Carbon

Nucleophilic substitution reactions involving 2-bromo-1,1-dimethoxybutane entail the replacement of the bromide leaving group by a nucleophile. The specific mechanism of this substitution is highly dependent on the nature of the nucleophile, the solvent, and the reaction conditions.

Mechanistic Pathways (e.g., SN1, SN2, SN1' in Allylic Systems)

The substitution reactions of this compound can proceed through either an SN1 or SN2 pathway. The secondary nature of the α-brominated carbon makes it susceptible to both mechanisms.

SN2 Mechanism: A bimolecular nucleophilic substitution (SN2) is favored by strong, unhindered nucleophiles in polar aprotic solvents. This is a single-step concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the bromide ion departs. The reaction rate is dependent on the concentrations of both the substrate and the nucleophile.

SN1 Mechanism: A unimolecular nucleophilic substitution (SN1) is favored by weak nucleophiles in polar protic solvents. This is a two-step mechanism that proceeds through a carbocation intermediate. The rate-determining step is the formation of the secondary carbocation, and the reaction rate is primarily dependent on the concentration of the substrate. The stability of the carbocation intermediate is a crucial factor in this pathway.

The choice between SN1 and SN2 pathways is a competitive process, and the reaction conditions can be tuned to favor one over the other.

| Mechanistic Pathway | Favored by | Characteristics |

| SN2 | Strong, unhindered nucleophiles, Polar aprotic solvents | Concerted mechanism, second-order kinetics, inversion of stereochemistry. |

| SN1 | Weak nucleophiles, Polar protic solvents | Stepwise mechanism via carbocation, first-order kinetics, results in racemization. |

Carbon-Nucleophile Additions (e.g., Formation of Carbon-Carbon Bonds)

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. In the context of this compound, this can be achieved through reactions with organometallic reagents, which act as potent carbon nucleophiles.

Grignard Reagents: The reaction of this compound with magnesium metal in an ether solvent would form the corresponding Grignard reagent, butylmagnesium bromide, with the dimethoxy acetal (B89532) group intact. This Grignard reagent can then react with various electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds and more complex molecules.

Organolithium Reagents: Similarly, organolithium reagents can be prepared and utilized for carbon-carbon bond formation. These reagents are generally more reactive than their Grignard counterparts.

Organocuprates (Gilman Reagents): For less reactive alkyl halides or when milder conditions are required, organocuprates offer a valuable alternative for the formation of carbon-carbon bonds.

| Carbon Nucleophile | Reagent Example | Typical Reaction Products |

| Grignard Reagent | RMgX | Alcohols (from carbonyls), alkanes (from proton sources) |

| Organolithium Reagent | RLi | Alcohols, alkanes |

| Organocuprate | R2CuLi | Alkanes (coupling with alkyl halides) |

Heteroatom-Nucleophile Displacements (e.g., Oxygen, Nitrogen, Sulfur)

This compound can also undergo nucleophilic substitution with a variety of heteroatom nucleophiles to introduce new functional groups into the molecule.

Oxygen Nucleophiles: Alkoxides (RO⁻) and hydroxides (OH⁻) can displace the bromide to form ethers and alcohols, respectively. The reaction with alkoxides is a classic Williamson ether synthesis.

Nitrogen Nucleophiles: Ammonia, primary amines, and secondary amines can act as nitrogen nucleophiles to form primary, secondary, and tertiary amines, respectively. Azide (N₃⁻) is another effective nitrogen nucleophile that can be used to introduce an azido (B1232118) group, which can be subsequently reduced to an amine.

Sulfur Nucleophiles: Thiolates (RS⁻) are excellent nucleophiles and readily displace the bromide to form thioethers (sulfides).

| Heteroatom Nucleophile | Nucleophile Example | Product Functional Group |

| Oxygen | RO⁻ (Alkoxide) | Ether |

| Nitrogen | RNH₂ (Amine) | Amine |

| Sulfur | RS⁻ (Thiolate) | Thioether |

Elimination Reactions: Dehydrobromination Pathways

In the presence of a base, this compound can undergo elimination reactions, specifically dehydrobromination, to form unsaturated products. The regioselectivity and stereoselectivity of these reactions are influenced by the nature of the base and the reaction conditions.

Formation of Unsaturated Acetals and Olefins

Dehydrobromination of this compound can lead to the formation of two primary types of unsaturated products:

Unsaturated Acetals: Elimination of a proton from the carbon bearing the dimethoxy group (C1) and the bromine from C2 would lead to the formation of 1,1-dimethoxybut-1-ene.

Olefins: Elimination of a proton from the methylene (B1212753) group (C3) and the bromine from C2 would result in the formation of 1,1-dimethoxybut-2-ene. According to Zaitsev's rule, the more substituted alkene is generally the major product, suggesting that 1,1-dimethoxybut-2-ene would be the favored isomer. libretexts.org

The choice of the base can influence the product distribution. Bulky bases, such as potassium tert-butoxide, tend to favor the formation of the less substituted alkene (Hofmann product) due to steric hindrance. masterorganicchemistry.com

Base-Mediated Elimination Kinetics

Elimination reactions of this compound can proceed through two main mechanistic pathways:

E2 Mechanism: A bimolecular elimination (E2) is a one-step concerted reaction where the base removes a proton and the leaving group departs simultaneously. This mechanism is favored by strong, concentrated bases and follows second-order kinetics. lumenlearning.com The rate of an E2 reaction is dependent on the concentrations of both the substrate and the base. libretexts.org

E1 Mechanism: A unimolecular elimination (E1) is a two-step process that begins with the formation of a carbocation intermediate, which is the rate-determining step. The base then removes a proton from an adjacent carbon in the second step. This mechanism is favored by weak bases and polar protic solvents and follows first-order kinetics, depending only on the concentration of the substrate. libretexts.org

The kinetics of the elimination reaction can be studied by monitoring the disappearance of the reactant or the appearance of the product over time under different concentrations of the base.

| Elimination Pathway | Favored by | Characteristics |

| E2 | Strong, concentrated bases | Concerted mechanism, second-order kinetics, requires anti-periplanar geometry. |

| E1 | Weak bases, polar protic solvents | Stepwise mechanism via carbocation, first-order kinetics, Zaitsev product favored. |

Organometallic Reactions and Cross-Coupling Strategies

The carbon-bromine bond in this compound provides a key site for organometallic reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These transformations are fundamental in synthetic organic chemistry for constructing more complex molecular architectures.

Palladium-Catalyzed Transformations

A review of scientific literature indicates a lack of specific studies focused on the palladium-catalyzed cross-coupling reactions of this compound. While palladium catalysis is a powerful tool for forming C-C bonds from organic halides, research has predominantly centered on aryl and vinyl halides. The application of these methods to secondary alkyl bromides like this compound is not well-documented in dedicated studies.

Nickel-Catalyzed Nucleophilic Substitutions

Similar to palladium-catalyzed processes, there is a notable absence of specific research detailing nickel-catalyzed nucleophilic substitutions involving this compound. Nickel catalysts are known to facilitate cross-coupling reactions with alkyl halides, but specific examples, optimized conditions, and substrate scope for this particular compound have not been reported in the available scientific literature.

Magnesium and Lithium Mediated Reactions

The reaction of this compound with electropositive metals like magnesium and lithium is a classic and expected pathway for generating potent carbon nucleophiles.

Grignard Reagent Formation: The treatment of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), is the standard method for preparing the corresponding Grignard reagent. This reaction involves the oxidative insertion of magnesium into the carbon-bromine bond. The resulting organometallic compound, (1,1-dimethoxybutan-2-yl)magnesium bromide, features a nucleophilic carbon center that can react with a wide array of electrophiles, including aldehydes, ketones, and esters.

Organolithium Reagent Formation: An alternative method to generate a highly reactive organometallic intermediate is through lithium-halogen exchange. This reaction typically involves treating the alkyl bromide with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures in an inert solvent. wikipedia.orgbyu.eduharvard.edu The equilibrium of this reaction favors the formation of the more stable organolithium species. harvard.edu For this compound, this would yield (1,1-dimethoxybutan-2-yl)lithium. This reagent is a powerful base and nucleophile, useful for specific synthetic applications where Grignard reagents may be less suitable.

Acetal Hydrolysis and Derivatization

The dimethoxyacetal group in this compound serves as a protected form of an aldehyde. This functionality allows for selective reactions at other parts of the molecule before deprotection, a common strategy in multistep synthesis.

Controlled Cleavage to Aldehyde Equivalents

The acetal functional group can be readily hydrolyzed under acidic conditions to reveal the parent aldehyde. Treating this compound with an aqueous acid catalyst (e.g., hydrochloric acid, sulfuric acid, or p-toluenesulfonic acid) will cleave the two ether linkages, liberating two equivalents of methanol (B129727) and yielding 2-bromobutanal (B1282435). nih.gov This transformation is a fundamental and high-yielding reaction in organic chemistry. The reaction is typically performed in a mixture of water and an organic solvent to ensure miscibility. Careful control of reaction conditions is necessary if other acid-sensitive functional groups are present in the molecule.

Radical Chemistry Involving the C-Br Bond

The presence of the bromine atom at the C2 position, adjacent to the acetal group, influences the reactivity of the C-Br bond. Upon radical initiation, this bond can cleave homolytically to form a secondary radical intermediate. The stability and subsequent reaction pathways of this radical are central to the chemical transformations discussed below.

Reductive Dehalogenation Processes

Reductive dehalogenation is a fundamental transformation that replaces the bromine atom in this compound with a hydrogen atom, yielding 1,1-dimethoxybutane (B1360264). This process is typically achieved through a radical chain mechanism.

Mechanism and Reagents:

The reaction is commonly initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), which upon thermal or photochemical decomposition generates radicals. These initiator radicals then react with a hydrogen atom donor, most classically tributyltin hydride (Bu₃SnH), to produce a tributyltin radical (Bu₃Sn•). The tributyltin radical abstracts the bromine atom from this compound, forming the secondary alkyl radical and tributyltin bromide. nih.govlibretexts.org This alkyl radical then abstracts a hydrogen atom from another molecule of tributyltin hydride to furnish the dehalogenated product and regenerate the tributyltin radical, thus propagating the chain reaction. nih.govlibretexts.org

Due to the toxicity of organotin compounds, significant research has been devoted to developing tin-free reductive dehalogenation methods. semanticscholar.orgrsc.org One prominent alternative involves the use of visible-light photoredox catalysis. semanticscholar.orgrsc.org In a typical system, a photocatalyst, such as Ru(bpy)₃Cl₂, is excited by visible light and then reduced by a sacrificial electron donor. The resulting highly reducing catalyst then transfers an electron to the C-Br bond of this compound, leading to its cleavage and the formation of the alkyl radical. This radical is subsequently quenched by a hydrogen atom donor to yield the final product. semanticscholar.org

Another important method for reductive dehalogenation is the use of samarium(II) iodide (SmI₂). nih.gov This powerful single-electron transfer reagent can reduce alkyl halides to the corresponding alkanes. The reaction proceeds via an initial electron transfer from SmI₂ to the C-Br bond, generating a radical intermediate which is then further reduced and protonated to give the dehalogenated product. nih.gov

Table 1: Reductive Dehalogenation of this compound (Analogous Systems)

| Reagent System | Radical Initiator/Catalyst | Hydrogen Donor | Solvent | Temperature (°C) | Yield (%) |

| Tributyltin hydride | AIBN | Bu₃SnH | Benzene | 80 | High |

| Photoredox Catalysis | fac-Ir(ppy)₃ | Hantzsch Ester / Amine | DMF | Room Temp | Good to High |

| Samarium(II) iodide | - | Methanol | THF | 0 - Room Temp | High |

Note: The yields are based on reactions with structurally similar bromoacetals due to the lack of specific data for this compound.

Radical Cascade and Cyclization Reactions

When this compound is modified to contain an unsaturated moiety, such as an alkene or alkyne, within the same molecule, the initially formed secondary radical can undergo intramolecular cyclization. This powerful strategy allows for the construction of cyclic structures, particularly substituted tetrahydrofurans, which are prevalent motifs in natural products.

Mechanism and Key Features:

The process begins with the generation of the secondary alkyl radical at the C2 position, as described in the reductive dehalogenation section. If an appropriately positioned π-system is present in the molecule, the radical can add to the double or triple bond in an intramolecular fashion. The regioselectivity of this cyclization is generally governed by Baldwin's rules, with 5-exo-trig cyclizations being kinetically favored, leading to the formation of five-membered rings.

Following the cyclization event, the newly formed radical intermediate must be quenched to yield a stable product. In the presence of a hydrogen donor like tributyltin hydride, a hydrogen atom is transferred to complete the reductive cyclization. Alternatively, in atom transfer radical cyclization (ATRC), the radical can be trapped by an atom or group from another reagent.

Synthetic Applications:

Radical cyclizations of unsaturated bromoacetals are a valuable tool for the synthesis of complex heterocyclic systems. For instance, a derivative of this compound containing a tethered alkene can be cyclized to form a substituted tetrahydrofuran. The stereochemistry of the newly formed stereocenters can often be controlled by the reaction conditions and the structure of the substrate.

Modern methodologies, such as photoredox catalysis, have also been successfully applied to initiate these radical cyclization cascades, offering milder and more environmentally benign alternatives to traditional tin-based methods. rsc.orgnih.gov These reactions can proceed with high efficiency and functional group tolerance.

Table 2: Radical Cascade and Cyclization Reactions of Unsaturated this compound Derivatives (Analogous Systems)

| Substrate Type | Reagent System | Product Type | Key Features |

| Alkene-tethered bromoacetal | Bu₃SnH / AIBN | Substituted Tetrahydrofuran | 5-exo-trig cyclization is favored. |

| Alkyne-tethered bromoacetal | SmI₂ | Exocyclic alkene-substituted Tetrahydrofuran | Can proceed under mild conditions. |

| Alkene-tethered bromoacetal | Photoredox Catalyst / Amine | Substituted Tetrahydrofuran | Tin-free and proceeds under visible light. |

Note: The product types and key features are based on established reactivity patterns of structurally similar unsaturated bromoacetals.

Strategic Applications of 2 Bromo 1,1 Dimethoxybutane in Advanced Organic Synthesis

Role as a C4 Building Block for Branched Chains

There is no available research in scientific literature demonstrating the specific application of 2-Bromo-1,1-dimethoxybutane as a C4 building block for the synthesis of branched-chain architectures.

Asymmetric Synthesis and Stereocontrol Applications

No published studies were found that describe the use of this compound in asymmetric synthesis or for stereocontrol. Consequently, there is no information on the following specific applications:

Diastereoselective Transformations

There are no documented instances of this compound being used in diastereoselective transformations.

Chiral Auxiliary Strategies

No research is available on the application of chiral auxiliary strategies utilizing this compound to control stereochemical outcomes.

Construction of Complex Molecular Scaffolds

A review of the literature yielded no specific examples of this compound being employed in the synthesis of complex molecular scaffolds.

Synthesis of Carbocyclic and Heterocyclic Ring Systems

There are no documented methods or research findings on the use of this compound for the construction of either carbocyclic or heterocyclic ring systems.

Access to Polyfunctionalized Intermediates

A thorough review of chemical databases and academic journals did not yield any specific examples or methodologies detailing the use of this compound for the synthesis of polyfunctionalized intermediates. The inherent structure of the compound, featuring a secondary bromide and a protected aldehyde, theoretically allows for sequential reactions. For instance, the bromine could be displaced via nucleophilic substitution, and the acetal (B89532) could be hydrolyzed to reveal an aldehyde for further functionalization. However, no published studies were found that demonstrate these or other transformations to create complex, polyfunctionalized molecules.

Utility in Total Synthesis of Bio-relevant Structures

Similarly, the application of this compound in the total synthesis of bioactive natural products appears to be an unexplored area of research. No instances of its incorporation into the synthetic route of any bio-relevant structure could be identified in the available literature.

Asymmetric Construction of Amines

The search for methodologies employing this compound in the asymmetric construction of amines did not return any relevant results. While numerous methods exist for the asymmetric synthesis of amines, none of the reviewed literature specifically utilizes this compound as a starting material or key intermediate. The potential for its conversion into a chiral amine, for example through a stereoselective amination process, has not been documented.

Precursor for Specific Natural Product Cores

No published total syntheses of natural products were found that identify this compound as a precursor for their core structures. The specific citations provided ( and eurekaselect.com) could not be linked to research detailing such applications for this particular compound. Therefore, there is no scientific evidence to report on its role in the construction of any specific natural product cores.

Mechanistic Investigations of Reactions Involving 2 Bromo 1,1 Dimethoxybutane

Kinetic Analysis and Rate-Determining Steps

Kinetic analysis is a fundamental tool for elucidating reaction mechanisms by providing information about the rate of a reaction and its dependence on the concentration of reactants. For a hypothetical reaction of 2-bromo-1,1-dimethoxybutane, for instance a substitution or elimination reaction, the rate law would be determined by systematically varying the concentrations of the reactants and monitoring the reaction progress over time.

The rate equation takes the general form: Rate = k[this compound]^a * [Nucleophile/Base]^b

The exponents 'a' and 'b' represent the order of the reaction with respect to each reactant and provide insight into the molecularity of the rate-determining step, which is the slowest step in the reaction sequence. For example, if the reaction were found to be first order with respect to this compound and zero order with respect to the nucleophile, it would suggest a mechanism where the rate-determining step involves the unimolecular dissociation of the bromide ion to form a carbocation intermediate. Conversely, a second-order rate law, first order in both reactants, would indicate a bimolecular mechanism where the nucleophile attacks the substrate in the rate-determining step.

Table 1: Hypothetical Kinetic Data for a Reaction of this compound

| Experiment | [this compound] (M) | [Nucleophile] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 1.0 x 10⁻⁴ |

This is a hypothetical data table for illustrative purposes.

Isotopic Labeling Studies for Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the fate of atoms or functional groups throughout a chemical reaction, thereby providing detailed insights into the reaction pathway. In the context of this compound, specific atoms could be replaced with their heavier, stable isotopes. For example, the hydrogen atom at the second carbon (C2) could be replaced with deuterium (B1214612) (D), or one of the methoxy (B1213986) carbons could be labeled with carbon-13 (¹³C).

By analyzing the position of the isotopic label in the product molecules using techniques such as mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, chemists can distinguish between different possible mechanisms. For instance, in an elimination reaction, observing the loss of the deuterium from C2 would provide evidence for a specific E2 or E1 pathway.

Identification and Characterization of Reaction Intermediates

Many chemical reactions proceed through one or more transient intermediates that are not present in the starting materials or final products. The direct observation and characterization of these intermediates are critical for confirming a proposed reaction mechanism. For reactions involving this compound, potential intermediates could include carbocations, in the case of a unimolecular substitution (Sɴ1) or elimination (E1) reaction, or a pentacoordinate transition state in a bimolecular substitution (Sɴ2) reaction.

Spectroscopic techniques operating at low temperatures, such as matrix isolation spectroscopy, can be employed to trap and study these highly reactive species. Additionally, computational chemistry can be used to predict the structures and energies of potential intermediates, providing a theoretical basis to guide experimental searches.

Transition State Analysis and Reaction Coordinate Mapping

The transition state is the highest energy point along the reaction coordinate and represents the critical juncture between reactants and products. Understanding the structure and energy of the transition state is key to understanding the reaction's kinetics and selectivity. While transition states are fleeting and cannot be directly observed, their properties can be inferred from experimental data and, more directly, from computational modeling.

Quantum mechanical calculations can be used to map the potential energy surface of a reaction involving this compound. This "reaction coordinate mapping" provides a detailed profile of the energy changes that occur as the reactants are converted into products, including the identification of the transition state structure. By analyzing the geometry and electronic structure of the calculated transition state, researchers can gain insights into the bonding changes that occur during the rate-determining step of the reaction.

Computational Chemistry and Theoretical Studies on 2 Bromo 1,1 Dimethoxybutane

Electronic Structure and Conformational Analysis

The electronic structure and conformational landscape of 2-bromo-1,1-dimethoxybutane are amenable to detailed investigation using computational chemistry methods. The molecule's structure, characterized by a butane (B89635) backbone with a bromine atom at the second carbon and two methoxy (B1213986) groups at the first, gives rise to several possible spatial arrangements, or conformers, due to rotation around its single bonds.

A thorough conformational analysis would typically begin by identifying the most stable conformers. byjus.comlibretexts.org For the C2-C3 bond of the butane backbone, rotations can lead to anti, gauche, and eclipsed conformations of the ethyl and bromo-dimethoxymethyl groups. byjus.comlibretexts.orgpharmaguideline.com The relative energies of these conformers are influenced by a combination of steric hindrance and electronic interactions. The anti conformation, where the bulky groups are furthest apart, is generally the most stable due to minimized steric strain. libretexts.orgmasterorganicchemistry.com The gauche conformers, with a 60° dihedral angle between these groups, are typically slightly higher in energy. masterorganicchemistry.com The eclipsed conformations, where the groups are aligned, are the least stable due to significant steric and torsional strain. byjus.comlibretexts.org Similar conformational possibilities exist for the rotation around the C1-C2 bond, involving the bromo and dimethoxymethyl groups, and the C-O bonds of the methoxy groups.

The electronic structure of this compound can be elucidated through quantum mechanical calculations. These calculations provide insights into the distribution of electrons within the molecule, the energies of its molecular orbitals, and the nature of its chemical bonds. The presence of electronegative oxygen and bromine atoms significantly influences the electronic landscape, leading to a non-uniform charge distribution. This can be visualized using molecular electrostatic potential (MEP) maps, which indicate regions of positive and negative electrostatic potential. yale.eduwolframcloud.comlibretexts.orgavogadro.ccresearchgate.net The areas around the oxygen and bromine atoms are expected to exhibit a negative potential (electron-rich), while the hydrogen atoms and parts of the alkyl chain will show a positive potential (electron-poor).

The table below presents a hypothetical summary of the relative energies of key conformers of this compound, as would be determined by computational analysis.

| Conformer (C2-C3 bond) | Dihedral Angle (approx.) | Relative Energy (kcal/mol) | Key Interactions |

| Anti | 180° | 0.0 | Minimized steric hindrance |

| Gauche | 60° | 0.9 - 1.5 | Moderate steric interaction |

| Eclipsed (H, CH(OCH₃)₂) | 120° | 3.5 - 4.0 | Torsional and moderate steric strain |

| Fully Eclipsed (CH₃CH₂, Br) | 0° | > 5.0 | Severe torsional and steric strain |

Density Functional Theory (DFT) Calculations for Reactivity Prediction

A key aspect of DFT-based reactivity analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comresearchgate.netsamipubco.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO indicates its ability to accept electrons. edu.krdijsr.net A small HOMO-LUMO energy gap generally suggests higher reactivity. edu.krd For this compound, the HOMO is likely to be localized on the atoms with lone pairs, such as the oxygen and bromine atoms, making these sites susceptible to electrophilic attack. The LUMO is expected to be associated with the antibonding orbitals of the C-Br bond, indicating that this is the most probable site for nucleophilic attack.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify the molecule's chemical behavior. ijsr.netirjweb.com These include:

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity.

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for reaction.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

The following table provides hypothetical values for these DFT-derived reactivity descriptors for this compound.

| Descriptor | Formula | Hypothetical Value | Interpretation |

| HOMO Energy | E(HOMO) | -10.5 eV | Electron-donating ability |

| LUMO Energy | E(LUMO) | 1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | E(LUMO) - E(HOMO) | 11.7 eV | Indicates chemical stability |

| Electronegativity (χ) | -(E(HOMO)+E(LUMO))/2 | 4.65 eV | Tendency to attract electrons |

| Chemical Hardness (η) | (E(LUMO)-E(HOMO))/2 | 5.85 eV | Resistance to charge transfer |

| Electrophilicity Index (ω) | χ²/2η | 1.85 eV | Propensity to act as an electrophile |

Molecular Dynamics Simulations of Intermolecular Interactions

In an MD simulation, the atoms of the molecule and its surrounding environment are treated as classical particles, and their motions are governed by Newton's laws of motion. youtube.com The forces between the atoms are described by a force field, which is a set of empirical potential energy functions. By solving the equations of motion numerically, the trajectory of each atom can be followed over time, providing a detailed picture of the system's evolution.

MD simulations of this compound in a solvent, such as water or ethanol (B145695), would reveal how the solvent molecules arrange themselves around the solute. This solvation structure is crucial for understanding the molecule's solubility and its reactivity in solution. The simulations could also be used to calculate various thermodynamic properties, such as the free energy of solvation, and dynamic properties, like the diffusion coefficient. Furthermore, by analyzing the intermolecular interactions, such as hydrogen bonds and van der Waals forces, a deeper understanding of the factors governing the molecule's behavior in a liquid environment can be obtained.

The table below outlines the typical parameters and potential outputs of an MD simulation of this compound in a solvent.

| Simulation Parameter/Output | Description |

| Input Parameters | |

| Force Field | A set of equations and parameters describing the potential energy of the system. |

| Solvent Model | A model representing the solvent molecules (e.g., TIP3P for water). |

| Temperature and Pressure | Controlled to mimic experimental conditions. |

| Simulation Time | The duration of the simulation, typically in the nanosecond to microsecond range. |

| Potential Outputs | |

| Radial Distribution Functions | Describes the probability of finding a solvent atom at a certain distance from a solute atom. |

| Solvation Free Energy | The free energy change associated with transferring the molecule from the gas phase to the solvent. |

| Diffusion Coefficient | A measure of how quickly the molecule moves through the solvent. |

| Intermolecular Interaction Energies | Quantification of the strength of interactions between the solute and solvent. |

Computational Modeling of Reaction Mechanisms and Energy Landscapes

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions involving this compound and for mapping their corresponding energy landscapes. unirioja.es Given its structure as a secondary alkyl halide, this compound can potentially undergo both nucleophilic substitution (Sₙ2 and Sₙ1) and elimination (E2 and E1) reactions. libretexts.orgmsu.edumsu.edudocbrown.infostudy.comlibretexts.orgsavemyexams.com

By employing quantum chemical methods, such as DFT, it is possible to model the entire reaction pathway for these processes. This involves locating the structures of the reactants, products, and, most importantly, the transition states. wikipedia.org The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. wikipedia.org The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For an Sₙ2 reaction, the calculations would model the backside attack of a nucleophile on the carbon atom bearing the bromine, leading to an inversion of stereochemistry. For an Sₙ1 reaction, the model would involve the formation of a carbocation intermediate. Similarly, for an E2 reaction, the calculations would depict the concerted removal of a proton and the bromide ion, while an E1 mechanism would proceed through a carbocation intermediate.

By calculating the energies of all stationary points along the reaction coordinate, a detailed reaction energy profile, or energy landscape, can be constructed. This profile provides a visual representation of the energetics of the reaction and allows for a direct comparison of the feasibility of competing reaction pathways. For example, by comparing the activation energies for the Sₙ2 and E2 pathways, it is possible to predict which reaction will be favored under specific conditions.

The following table provides a hypothetical comparison of the calculated activation energies for the competing Sₙ2 and E2 reactions of this compound with a strong, non-bulky base/nucleophile.

| Reaction Pathway | Key Features | Hypothetical Activation Energy (kcal/mol) | Predicted Outcome |

| Sₙ2 | Bimolecular, single-step, backside attack | 20-25 | Favorable with good nucleophiles |

| E2 | Bimolecular, single-step, anti-periplanar arrangement | 18-23 | Favored with strong, sterically hindered bases |

Future Research Directions and Emerging Methodologies for 2 Bromo 1,1 Dimethoxybutane

The continued exploration of 2-bromo-1,1-dimethoxybutane in synthetic chemistry is poised to benefit from several cutting-edge research areas. These emerging methodologies promise to enhance the precision, efficiency, and sustainability of reactions involving this versatile building block. Future efforts will likely concentrate on refining control over reaction outcomes, automating synthetic processes, leveraging computational tools for predictability, and developing greener catalytic systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.